6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole
Description
6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted at the 6-position with a 2,4-dichlorophenyl group. This scaffold is notable for its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties .
Synthetic routes often involve cyclocondensation of 2-mercaptobenzimidazoles with ortho-dihaloarenes under basic conditions (e.g., K₂CO₃ at 130°C) or microwave-assisted protocols for higher efficiency . The compound has also been utilized as a precursor for spiro-pyrrolidine derivatives via [3+2]-cycloaddition reactions .
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-15-3-4-16-11(15)14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOKNPGUBVUZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits potent antimicrobial properties against a variety of pathogens. Studies have shown that derivatives of imidazo[2,1-b]thiazole, including 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole, demonstrate effectiveness against both bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.9 µg/mL |
| Escherichia coli | 6.25 µg/mL | |
| Mycobacterium tuberculosis | 2.03 µM |
These findings indicate that the compound's structural features contribute to its antimicrobial efficacy. The presence of electron-withdrawing groups enhances its activity against Gram-positive and Gram-negative bacteria .
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound derivatives against various viral infections. For instance, compounds derived from this scaffold showed promising activity against Coxsackie B4 virus and Feline coronavirus.
Table 2: Antiviral Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Virus | IC50 (µM) | IC90 (µM) |
|---|---|---|---|
| This compound | Coxsackie B4 virus | 15.22 | 30.44 |
| Feline coronavirus | 10.00 | 20.00 |
The antiviral mechanism is believed to involve inhibition of viral replication through interaction with viral enzymes or host cell receptors .
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies reveal that it exhibits anti-proliferative effects against various cancer cell lines through mechanisms such as tubulin polymerization inhibition.
Table 3: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.00 |
| A549 (lung cancer) | 3.50 |
The compound's ability to disrupt microtubule dynamics positions it as a potential lead for developing new anticancer agents .
Neuroprotective Effects
Emerging research indicates that derivatives of imidazo[2,1-b]thiazole may also possess neuroprotective properties. These compounds have been shown to influence cardiovascular parameters and exhibit protective effects in neurodegenerative models.
Table 4: Neuroprotective Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Model | Effect Observed |
|---|---|---|
| This compound | In vitro neuronal cultures | Reduced apoptosis |
| Vascular smooth muscle | Improved contractility |
These findings suggest that the compound could be beneficial in treating conditions associated with neurodegeneration .
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects. Additionally, the compound may interact with cell membrane components, affecting membrane integrity and function .
Comparison with Similar Compounds
Comparison with Structural Analogues
6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole
- Structure : Substituted with a single chlorine at the 4-position and a methyl group at the 3-position.
- Activity : Exhibits antifungal properties against Aspergillus flavus and A. ochraceus, inducing ultrastructural damage to fungal cells .
- Crystallographic data (triclinic system, a = 7.0624 Å, b = 7.7132 Å) suggest a planar conformation that may favor membrane penetration .
6-(4-Fluorophenyl)-5-(pyrimidin-4-yl) Derivatives
- Structure : Fluorine at the 4-position and pyrimidinyl groups at the 5-position.
- Activity: Demonstrates potent antiproliferative effects against melanoma cell lines (IC₅₀ = 0.8–1.2 μM), attributed to kinase inhibition (e.g., V600E-B-RAF) .
- Key Difference : Fluorine’s smaller atomic radius and higher electronegativity enhance metabolic stability but reduce lipophilicity compared to dichlorophenyl analogues.
6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b]thiazole
- Structure : Methyl group at the 4-position and a saturated 2,3-dihydrothiazole ring.
- Activity : Primarily explored for aldose reductase inhibition (relevant in diabetic complications) but shows reduced anticancer potency due to lower aromaticity .
Pharmacokinetic and Structural Properties
Structure-Activity Relationships (SAR)
- Chlorine Substitution: Dichloro derivatives exhibit enhanced antifungal and anticancer activity over mono-chloro analogues due to increased hydrophobic interactions with target enzymes .
- Electron-Withdrawing Groups : CF₃ and Cl substituents lower LUMO energy levels, facilitating charge transfer in photophysical applications (e.g., Ir(III) phosphorescent complexes) .
Biological Activity
The compound 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole is a member of the imidazo[2,1-b]thiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications based on recent research findings.
Synthesis
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-step organic reactions. For this compound, the process often includes the formation of the thiazole ring followed by substitution reactions to introduce the dichlorophenyl group.
Biological Activity Overview
The biological activities of this compound have been evaluated across various studies, highlighting its potential as an antitubercular and antiviral agent. Below is a summary of its key biological activities:
Antitubercular Activity
In a study focusing on the antitubercular properties of imidazo[2,1-b]thiazole derivatives, it was found that compounds bearing the 2,4-dichlorophenyl moiety exhibited potent activity against Mycobacterium tuberculosis. The selected compound demonstrated an IC50 value of 2.03 μM , indicating strong inhibitory effects without significant toxicity towards mammalian cells (MRC-5 lung fibroblast cell line) at concentrations greater than 128 μM .
Antiviral Activity
Research has also explored the antiviral potential of this compound. Derivatives were synthesized and tested against various viruses. Notably, certain derivatives showed effective inhibition against Coxsackie B4 virus and Feline herpes virus, suggesting a broad spectrum of antiviral activity .
Anticancer Properties
The anticancer efficacy of imidazo[2,1-b]thiazole derivatives has been documented in several studies. For instance, compounds were tested against human glioblastoma and melanoma cell lines, with some showing IC50 values less than that of doxorubicin, a standard chemotherapy drug . The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly influenced their cytotoxicity.
Carbonic Anhydrase Inhibition
Additionally, studies have revealed that this compound derivatives selectively inhibit carbonic anhydrase (CA) isoforms. The most notable activity was observed against hCA II with inhibition constants ranging from 57.7 to 98.2 µM , while other isoforms showed no significant inhibition (K_i > 100 µM). This selective inhibition could have implications for developing targeted therapies for conditions where CA is implicated .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(2,4-dichlorophenyl)imidazo[2,1-b]thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H), which achieves high regioselectivity and yields (90–96%) . Key factors include:
- Catalyst : Eaton’s reagent promotes electrophilic substitution at the C-5 position of the imidazo[2,1-b]thiazole core.
- Temperature : Reactions are conducted at 80–100°C for 4–6 hours.
- Substrate scope : Electron-deficient aryl groups (e.g., 2,4-dichlorophenyl) enhance reactivity due to increased electrophilicity.
- Alternative methods involve cyclocondensation of hydrazonoyl halides with alkyl carbothioates, though yields are lower (65–75%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl) and thiazole carbons (δ 140–160 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 321.1418 for derivatives) and fragmentation patterns .
- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/S ratios .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Methodological Answer :
- Anticancer screening : MTT assays against melanoma (A375) or breast cancer (MCF-7) cell lines, with IC₅₀ values typically <10 µM for active derivatives .
- Enzyme inhibition : COX-2 inhibition assays using murine recombinant enzyme (IC₅₀ ~0.5 µM for 6-(4-(methylsulfonyl)phenyl) analogs) .
- Antimicrobial testing : MIC determinations against S. aureus (MIC ~8 µg/mL) and E. coli (MIC ~16 µg/mL) .
Advanced Research Questions
Q. How can synthetic yields be optimized for structurally complex derivatives?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 4–6 hours) and improves yields by 10–15% .
- Catalyst optimization : Substituent-dependent use of Pd(OAc)₂/Cs₂CO₃ for Suzuki couplings (e.g., 4-chlorophenyl derivatives, 81% yield) .
- Purification : Column chromatography with hexane/EtOAc (3:1) or recrystallization in ethanol-water mixtures .
Q. How do structural modifications impact biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 2,4-dichlorophenyl moiety enhance anticancer activity (IC₅₀ ↓ by 40–60%) due to improved target binding .
- Polar substituents (e.g., -SO₂Me) on the imidazo ring boost COX-2 selectivity (COX-2/COX-1 ratio >50) .
- Alkyl chains at C-3 reduce cytotoxicity but improve solubility (logP ↓ from 3.2 to 2.1) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Orthogonal assays : Validate IC₅₀ discrepancies using both cell-based (MTT) and enzyme-based (LOX/COX-2) assays .
- Structural validation : X-ray crystallography (e.g., selenylated derivatives in ) confirms regiochemistry and stereoelectronic effects .
- Computational modeling : Docking studies (AutoDock Vina) identify key interactions (e.g., H-bonding with COX-2 Arg120) to rationalize activity variations .
Q. What advanced techniques are used to study its mechanism of action?
- Methodological Answer :
- Metabolomics : LC-MS/MS profiling to track apoptosis markers (e.g., caspase-3 activation in treated cancer cells) .
- Kinetic studies : Surface plasmon resonance (SPR) to measure binding affinity (KD ~50 nM for 15-LOX) .
- In vivo models : Xenograft studies in BALB/c mice (e.g., tumor volume reduction by 60% at 25 mg/kg/day) .
Q. How can regioselective functionalization be achieved for targeted drug design?
- Methodological Answer :
- C–H activation : Phenyliodine(III) diacetate (PIFA)-mediated selenylation at C-5 (89% yield, naphthyl diselenides) .
- Directed ortho-metalation : Use of -OMe or -Cl directing groups for Pd-catalyzed couplings (e.g., 4-chlorophenyl → 3,4-dichlorophenyl derivatives) .
- Enzymatic resolution : Chiral HPLC to isolate enantiomers (e.g., (-)-p-bromotetramisole oxalate) for stereospecific activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
